molecular formula C13H19ClINO B1394736 4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride CAS No. 1220016-40-9

4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1394736
CAS No.: 1220016-40-9
M. Wt: 367.65 g/mol
InChI Key: OQUXIUSFRAWWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It is characterized by the presence of an iodophenoxy group attached to an ethyl chain, which is further connected to a piperidine ring. This compound is commonly used in pharmaceutical testing and research due to its unique chemical properties .

Preparation Methods

The synthesis of 4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-iodophenol with 2-chloroethylpiperidine in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: In pharmaceutical research, it serves as a model compound for studying drug-receptor interactions and pharmacokinetics.

    Industry: The compound is employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenoxy group plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

4-[2-(2-iodophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO.ClH/c14-12-3-1-2-4-13(12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUXIUSFRAWWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=CC=C2I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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